

Technical Guide: Physical and Chemical Properties of (+)-Penbutolol Sulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Penbutolol sulfate is the sulfate salt of the levorotatory enantiomer of penbutolol, a non-selective β-adrenergic receptor antagonist.[1] It exhibits competitive antagonism at both β1 and β2 adrenergic receptors.[2][3] Additionally, penbutolol has been shown to possess intrinsic sympathomimetic activity (ISA) and to act as an antagonist at serotonin 5-HT1A receptors.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-penbutolol sulfate, detailed experimental protocols for their determination, and a summary of its primary signaling pathways and experimental workflows for its characterization.

Physical and Chemical Properties

The core physical and chemical properties of **(+)-penbutolol** sulfate are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.



Property	Value	Reference
IUPAC Name	(2S)-1-(tert-butylamino)-3-(2- cyclopentylphenoxy)propan-2- ol;sulfuric acid	
Chemical Formula	(C18H29NO2)2·H2SO4	
Molecular Weight	680.94 g/mol	
CAS Number	38363-32-5	
Appearance	White crystalline powder	
Melting Point	213-217°C (with decomposition)	
Solubility	Very soluble in acetic acid, freely soluble in methanol, sparingly soluble in ethanol, slightly soluble in water.	_
pKa (of free base)	9.3 (in 25% ethanol)	- -
Specific Optical Rotation	-23° to -25° (c=1 in methanol)	_

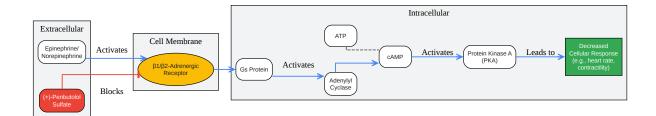
Signaling Pathways

(+)-Penbutolol sulfate primarily exerts its pharmacological effects through the modulation of two key signaling pathways: the β -Adrenergic Receptor Pathway and the 5-HT1A Receptor Pathway.

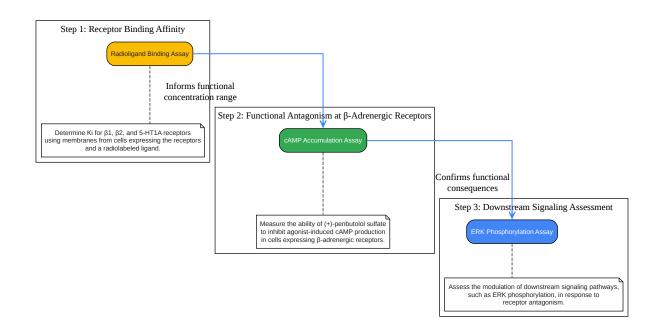
β-Adrenergic Receptor Antagonism

As a non-selective β -blocker, **(+)-penbutolol** sulfate competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to $\beta 1$ and $\beta 2$ -adrenergic receptors. This antagonism blocks the activation of adenylyl cyclase, leading to reduced intracellular concentrations of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity affects downstream cellular processes, including cardiac muscle contraction and relaxation, as well as smooth muscle relaxation.









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